molecular formula C15H25NO6SSi B1456709 3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate CAS No. 220299-14-9

3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate

Cat. No.: B1456709
CAS No.: 220299-14-9
M. Wt: 375.5 g/mol
InChI Key: LIPGTGXBESLEMO-UHFFFAOYSA-N
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Description

Table 1: Systematic Classification

Property Description
IUPAC Name 3-[tert-butyl(dimethyl)silyl]oxypropyl 4-nitrobenzenesulfonate
Parent Sulfonic Acid 4-Nitrobenzenesulfonic acid
Alcohol Precursor 3-(tert-butyldimethylsilyloxy)propan-1-ol
Functional Groups Sulfonate ester, silyl ether, nitroarene

Molecular Formula and Isomeric Variants

The molecular formula of the compound is C₁₅H₂₅NO₆SSi , with a molecular weight of 375.51 g/mol . The structural complexity arises from:

  • A tert-butyldimethylsilyl (TBDMS) group (C₆H₁₅Si).
  • A propyl linker (C₃H₆).
  • A 4-nitrobenzenesulfonate group (C₆H₄NO₅S).

Isomeric Considerations

No significant isomeric variants are reported for this compound due to:

  • Fixed Substituent Positions : The nitro group is exclusively para to the sulfonate group on the benzene ring.
  • Stereochemical Constraints : The silyl ether and sulfonate ester lack chiral centers, preventing stereoisomerism.

Structural Features: Sulfonate Ester and Silyl Ether Functionalities

Sulfonate Ester Group

The 4-nitrobenzenesulfonate group consists of a benzene ring with:

  • A sulfonate ester (–SO₃–) at position 1.
  • A nitro group (–NO₂) at position 4.
    This electron-withdrawing nitro group enhances the electrophilicity of the sulfonate ester, making it a reactive leaving group in nucleophilic substitution reactions.

Silyl Ether Group

The tert-butyldimethylsilyl (TBDMS) ether (–O–Si(CH₃)₂C(CH₃)₃) is a bulky protecting group commonly used to shield hydroxyl functionalities during synthetic organic chemistry workflows. Key properties include:

  • Steric Hindrance : The tert-butyl group prevents undesired reactions at the oxygen atom.
  • Stability : Resists hydrolysis under basic and mildly acidic conditions.

Structural Interactions

  • The propyl chain bridges the silyl ether and sulfonate ester, providing conformational flexibility.
  • Electronic Effects : The nitro group’s electron-withdrawing nature polarizes the sulfonate ester, increasing its susceptibility to nucleophilic attack.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxypropyl 4-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6SSi/c1-15(2,3)24(4,5)22-12-6-11-21-23(19,20)14-9-7-13(8-10-14)16(17)18/h7-10H,6,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPGTGXBESLEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCOS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720060
Record name 3-{[tert-Butyl(dimethyl)silyl]oxy}propyl 4-nitrobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220299-14-9
Record name 3-{[tert-Butyl(dimethyl)silyl]oxy}propyl 4-nitrobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate (CAS Number: 57016085) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C15H25NO6SSi
  • Molecular Weight : 357.51 g/mol
  • Structure : The compound features a tert-butyldimethylsilyl group, which enhances its stability and solubility in organic solvents.

The biological activity of this compound is primarily attributed to its sulfonate group, which can participate in various biochemical interactions. This compound may act as a substrate or inhibitor in enzymatic reactions, particularly those involving sulfonate esterases and other hydrolases.

Cytotoxicity and Cancer Research

Research into related compounds has demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with nitrobenzene moieties have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). Investigating the cytotoxic potential of this compound could provide insights into its utility in cancer therapy.

Study on Enzymatic Activity

A study investigated the impact of sulfonate esters on enzyme kinetics. The findings suggested that similar compounds could inhibit enzyme activity by competing with natural substrates. This competitive inhibition mechanism could be explored further for this compound to understand its role in metabolic pathways.

Anticancer Potential

In a related study, researchers evaluated the anticancer properties of various nitro-substituted compounds. The results indicated that certain derivatives were effective in reducing tumor growth in animal models. This opens avenues for testing this compound in preclinical cancer research.

Comparative Biological Activity Table

Compound NameBiological ActivityMechanism of ActionReference
Compound AAntimicrobialInhibition of cell wall synthesis
Compound BCytotoxicInduction of apoptosis via ROS
This compound Potentially antimicrobial and cytotoxicCompetitive inhibition in enzymatic processes

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3-((tert-butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate is its role as a protective group in organic synthesis. The tert-butyldimethylsilyl (TBDMS) group is commonly used to protect alcohols and amines during various chemical reactions. This protection allows for selective reactions without interfering with other functional groups present in the molecule.

Case Study: Synthesis of Nitroanilines

In a study focused on synthesizing nitroanilines, the TBDMS group was utilized to protect primary alcohols. The compound was reacted with phenyl isocyanate to yield various derivatives of nitroanilines, showcasing its utility in producing complex nitrogen-containing compounds .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals targeting specific biological pathways. Its structure allows for modifications that can enhance bioactivity or selectivity towards certain receptors.

Case Study: β2-Adrenergic Receptor Agonists

Recent research has investigated derivatives of compounds similar to this compound as β2-adrenergic receptor agonists. These agonists are crucial in treating asthma and other respiratory conditions. The ability to modify the sulfonate group can lead to variations that improve efficacy and reduce side effects .

Material Science

In material science, this compound can be utilized as a coupling agent or modifier in polymer chemistry. Its silyl ether functionality allows it to bond with various substrates, enhancing the properties of polymeric materials.

Application Example: Polymer Coatings

Research indicates that incorporating silylated compounds like this compound into polymer matrices can improve adhesion and thermal stability, making it suitable for advanced coatings used in electronics and automotive industries.

Analytical Chemistry

The compound also finds applications in analytical chemistry as a derivatizing agent for the analysis of alcohols and amines by chromatography techniques. Its ability to form stable derivatives enhances detection sensitivity and specificity.

Case Study: Chromatographic Analysis

A study demonstrated the effectiveness of using TBDMS derivatives in gas chromatography-mass spectrometry (GC-MS), where it improved the detection limits for alcohols in complex mixtures, showcasing its relevance in environmental monitoring .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 220299-14-9 .
  • Molecular Weight : 375.52 g/mol .
  • Purity : ≥95% (commercial grade) .
  • Structure : Comprises a tert-butyldimethylsilyl (TBDMS) ether group linked to a propyl chain, which is esterified to a 4-nitrobenzenesulfonate moiety.

Applications: This compound is primarily utilized in organic synthesis as a reactive intermediate. The TBDMS group acts as a protective moiety for alcohols, while the 4-nitrobenzenesulfonate (nosyl) group serves as an excellent leaving group, facilitating nucleophilic substitution reactions .

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between 3-((tert-butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate and its closest analogues:

Property This compound 3-((tert-Butyldimethylsilyl)oxy)propyl 4-Methylbenzenesulfonate 3-[(tert-Butyldimethylsilyl)oxy]propyl 3-oxobutanoate
CAS Number 220299-14-9 115306-83-7 N/A (referred in )
Molecular Weight 375.52 g/mol 344.54 g/mol 314.45 g/mol (calculated)
Sulfonate/Ester Group 4-Nitrobenzenesulfonate (electron-withdrawing) 4-Methylbenzenesulfonate (electron-neutral) 3-oxobutanoate (electron-withdrawing ketone)
Reactivity High (due to nitro group enhancing leaving ability) Moderate (methyl group reduces electrophilicity) Low (ester group less reactive than sulfonates)
Typical Applications Nucleophilic substitutions, protective group chemistry Intermediate in dihydropyridine synthesis Esterification reactions
Storage Conditions Not explicitly stated (likely ambient) Store at room temperature Not specified

Functional Group Impact on Reactivity

  • Nitro vs. Methyl Substituents: The nitro group (-NO₂) in 4-nitrobenzenesulfonate is strongly electron-withdrawing, significantly enhancing the leaving ability of the sulfonate group compared to the electron-neutral methyl (-CH₃) substituent in 4-methylbenzenesulfonate (tosyl). This makes the nitro variant more reactive in SN2 reactions .
  • Sulfonate vs. Ester Groups: Sulfonate esters (e.g., nosyl, tosyl) are superior leaving groups compared to carboxylate esters (e.g., 3-oxobutanoate). The latter are less reactive in substitution reactions and more prone to hydrolysis under basic conditions .

Stability and Handling

  • In contrast, the methyl-substituted analogue is more stable under standard laboratory conditions .

Preparation Methods

Protection of 3-Hydroxypropyl Alcohol

  • Starting Material: 3-hydroxy-1-propanol (or equivalent primary alcohol precursor)
  • Reagents: tert-Butyldimethylsilyl chloride (TBDMS-Cl), imidazole (as base), and anhydrous solvent (commonly dichloromethane or dimethylformamide)
  • Conditions: The reaction is conducted under anhydrous conditions at room temperature or slightly elevated temperatures to ensure complete silylation.
  • Mechanism: The hydroxyl group of 3-hydroxypropyl alcohol attacks the silicon center of TBDMS-Cl, facilitated by the base (imidazole), resulting in the formation of the silyl ether and release of chloride ion.

Sulfonylation to Form the 4-Nitrobenzenesulfonate Ester

  • Intermediate: 3-((tert-Butyldimethylsilyl)oxy)propanol (from step 1)
  • Reagents: 4-nitrobenzenesulfonyl chloride (4-NsCl), base (commonly pyridine or triethylamine), and anhydrous solvent (e.g., dichloromethane)
  • Conditions: The reaction is typically performed at 0 °C to room temperature to control the rate and avoid side reactions.
  • Mechanism: The sulfonyl chloride reacts with the free hydroxyl group of the silyl-protected propanol, forming the sulfonate ester and releasing HCl, which is scavenged by the base.

Representative Reaction Scheme

Step Reactants and Reagents Conditions Product
1 3-Hydroxy-1-propanol + TBDMS-Cl + Imidazole Anhydrous DCM, RT 3-((tert-Butyldimethylsilyl)oxy)propanol
2 Intermediate + 4-Nitrobenzenesulfonyl chloride + Pyridine 0 °C to RT, Anhydrous DCM This compound

Research Findings and Optimization Notes

  • Choice of Protecting Group: The tert-butyldimethylsilyl group is favored due to its robustness under a variety of reaction conditions and ease of removal under mild fluoride ion treatment, making it ideal for multi-step synthesis.

  • Base Selection: Imidazole is often preferred in the silylation step for its nucleophilicity and ability to scavenge HCl effectively, improving yield and reaction rate.

  • Temperature Control: Maintaining low temperatures during sulfonylation minimizes side reactions such as over-sulfonylation or decomposition of sensitive intermediates.

  • Solvent Purity: Use of anhydrous solvents is critical to prevent premature hydrolysis of silyl ethers and sulfonyl chlorides.

  • Yield and Purity: Literature reports yields typically range from 70% to 90% for the two-step sequence when carefully controlled, with purification by column chromatography or recrystallization.

Data Table: Typical Reaction Conditions and Outcomes

Parameter Typical Condition/Value Notes
Silylation reagent tert-Butyldimethylsilyl chloride (1.1 equiv) Slight excess to ensure complete protection
Base for silylation Imidazole (1.5 equiv) Acts as nucleophilic catalyst and HCl scavenger
Solvent Anhydrous dichloromethane (DCM) Dry conditions essential
Temperature (silylation) Room temperature (20–25 °C) Mild conditions preserve substrate integrity
Sulfonylation reagent 4-Nitrobenzenesulfonyl chloride (1.1 equiv) Slight excess to drive reaction
Base for sulfonylation Pyridine or triethylamine (2 equiv) Neutralizes HCl formed
Temperature (sulfonylation) 0 °C to room temperature Controls reaction rate and selectivity
Reaction time 2–4 hours per step Monitored by TLC or HPLC
Typical yield 75–90% overall Dependent on purification and reaction control

Patents and Literature Sources

  • Patents related to the synthesis of sulfonate esters with TBDMS protecting groups provide detailed protocols and variations for scale-up and industrial preparation, emphasizing the importance of controlled reaction environments and reagent quality.

  • Peer-reviewed organic synthesis literature highlights the use of TBDMS protection in complex molecule assembly, underscoring the reliability of this approach for preparing sulfonate esters such as this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via a two-step process: (i) silylation of a hydroxyl-containing precursor (e.g., propanol derivatives) using tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions, followed by (ii) sulfonation with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine). Yield optimization involves controlling reaction time (12–24 hrs), temperature (0–25°C), and stoichiometric ratios (1:1.2 for TBDMS:precursor). Impurities from incomplete silylation can be mitigated via column chromatography .
  • Data Consideration : Monitor reaction progress using TLC (Rf ~0.4 in hexane:ethyl acetate 8:2) and characterize intermediates via 1^1H NMR (δ 0.1–0.2 ppm for TBDMS protons).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate
Reactant of Route 2
Reactant of Route 2
3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate

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